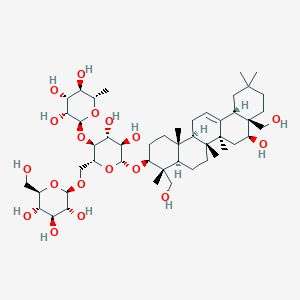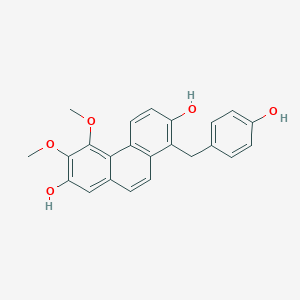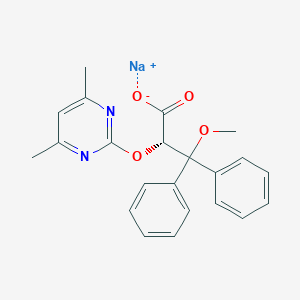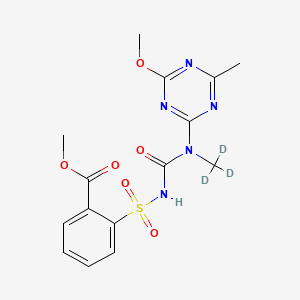
Tribenuron-methyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenuron-methyl-d3 is a deuterated form of tribenuron-methyl, a sulfonylurea herbicide. This compound is primarily used for controlling broadleaf weeds in cereal crops. The deuterated form is often used in scientific research to study the metabolism and environmental fate of the herbicide due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tribenuron-methyl-d3 involves the incorporation of deuterium atoms into the tribenuron-methyl molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of deuterated starting materials, such as deuterated methanol (CD3OD).
Formation of Intermediate: The intermediate compound is formed by reacting deuterated methanol with appropriate reagents under controlled conditions.
Final Product: The intermediate is then reacted with other chemicals to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of deuterated starting materials are prepared.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tribenuron-methyl-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides and sulfones, while reduction can yield amines and alcohols.
Applications De Recherche Scientifique
Tribenuron-methyl-d3 has a wide range of scientific research applications:
Chemistry: It is used to study the reaction mechanisms and pathways of sulfonylurea herbicides.
Biology: Researchers use it to investigate the metabolic pathways and environmental fate of herbicides in plants and soil.
Medicine: The compound is studied for its potential effects on human health and its role in developing herbicide-resistant crops.
Industry: It is used in the development of new herbicides and in environmental monitoring studies.
Mécanisme D'action
Tribenuron-methyl-d3 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the cessation of plant growth and ultimately plant death. The molecular targets and pathways involved include the ALS enzyme and the associated biosynthetic pathways for amino acids like isoleucine, leucine, and valine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action.
Metsulfuron-methyl: A sulfonylurea herbicide used for broadleaf weed control.
Bensulfuron-methyl: Used for controlling weeds in rice paddies.
Uniqueness
Tribenuron-methyl-d3 is unique due to its deuterated form, which makes it particularly useful in scientific research. The stable isotopic labeling allows for precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C15H17N5O6S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-(trideuteriomethyl)carbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22)/i2D3 |
Clé InChI |
VLCQZHSMCYCDJL-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C1=NC(=NC(=N1)C)OC)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
SMILES canonique |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


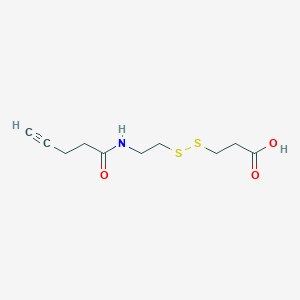
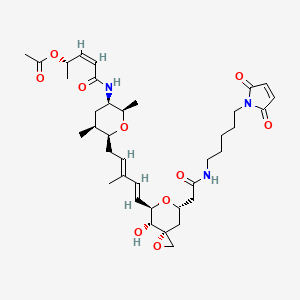
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)


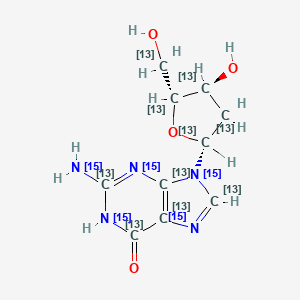
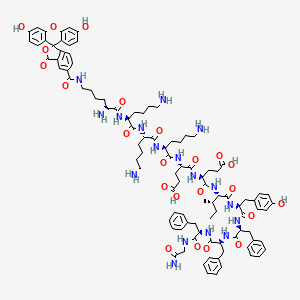

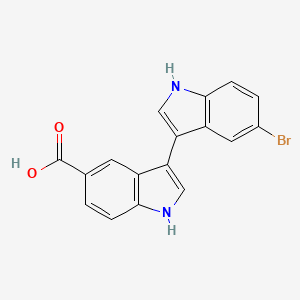
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
